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Compound of Interest

Compound Name:
2-Azaspiro[4.5]decane-3-

carboxylic acid hydrochloride

CAS No.: 88578-97-6

Cat. No.: B1490715 Get Quote

Executive Summary: The Spiro-Restriction Strategy
In modern drug discovery, the 2-azaspiro[4.5]decane scaffold serves as a critical "privileged

structure," primarily utilized to rigidify the flexible piperidine ring found in countless GPCR and

ion channel ligands. By locking the conformation of the nitrogen-containing ring, medicinal

chemists aim to improve target selectivity and metabolic stability.

However, this structural rigidity introduces unique cross-reactivity risks. This guide objectively

compares the 2-azaspiro[4.5]decane scaffold against its flexible progenitors (piperidines) and

alternative spiro-systems (e.g., 2-azaspiro[3.3]heptane), focusing on hERG liability, Sigma

receptor selectivity, and metabolic clearance.

Structural Logic & Mechanism
The primary utility of the 2-azaspiro[4.5]decane core is the Gem-Disubstituent Effect. In a

standard 4-substituted piperidine, the substituent can rotate freely, allowing the molecule to

adopt multiple conformations—some of which may bind to off-target proteins (promiscuity).

In 2-azaspiro[4.5]decane, the 4-position of the pyrrolidine/piperidine ring is part of a carbocyclic

ring. This forces the substituents into specific vectors relative to the basic nitrogen.
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Figure 1: Progression from flexible amines to rigid spiro-scaffolds to minimize entropic penalties

and off-target binding.

Comparative Performance Analysis
The following data synthesizes performance metrics from structure-activity relationship (SAR)

studies, specifically comparing the 2-azaspiro[4.5]decane core against the standard piperidine

and the smaller 2-azaspiro[3.3]heptane.

Table 1: Physicochemical & Safety Profile Comparison
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Parameter
4-Phenylpiperidine
(Baseline)

2-
Azaspiro[4.5]decan
e (Target)

2-
Azaspiro[3.3]hepta
ne (Alternative)

Conformational

Freedom
High (Chair/Boat flips)

Restricted (Rigid

Core)
Highly Constrained

Lipophilicity (cLogP) Moderate
High (+0.5 to +1.0 log

units)

Low (Lower carbon

count)

hERG Inhibition Risk
High (Flexible fit into

pore)

Moderate/Low (Steric

clash with pore)
Low (Low lipophilicity)

Metabolic Stability

(HLM)
Low (Oxidation at C4)

High (Quaternary C

blocks oxidation)
Moderate

Solubility Good
Poor (Requires polar

groups to offset)
Excellent

Selectivity (Sigma-1)
Low (Binds Sigma-1 &

2)

High (Tunable for

Sigma-1)
Moderate

Critical Analysis of Cross-Reactivity
1. hERG Channel Inhibition (Cardiotoxicity)
One of the most significant risks for amine-containing drugs is blockage of the hERG potassium

channel, leading to QT prolongation.

Piperidines: Often bind potently to hERG due to the flexibility allowing the phenyl group to pi-

stack within the channel pore while the nitrogen interacts with Tyr652/Phe656.

2-Azaspiro[4.5]decane: The spiro-fusion creates steric bulk perpendicular to the nitrogen

vector. This often prevents the molecule from fitting deep into the hERG pore, reducing

affinity.

Data Support: Studies indicate that replacing a piperidine with a spiro-system can shift

hERG IC50 from <1 µM (toxic) to >10 µM (safe), provided the overall lipophilicity is

controlled [1][4].
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2. Sigma Receptor Selectivity (σ1 vs σ2)
The 2-azaspiro[4.5]decane scaffold is a privileged structure for Sigma-1 receptor ligands.

Cross-Reactivity: The challenge is distinguishing between Sigma-1 (chaperone protein) and

Sigma-2 (TMEM97).

Performance: 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated Ki values as low

as 5.4 nM for Sigma-1, with 30-fold selectivity over Sigma-2 [2].[1] The rigid spiro-core fits

the Sigma-1 pharmacophore precisely, whereas flexible analogs lose this discrimination.

Experimental Protocols for Cross-Reactivity
Profiling
To validate the selectivity of a 2-azaspiro[4.5]decane lead, the following self-validating

protocols are recommended.

Protocol A: Automated Patch Clamp for hERG Safety
Rationale: High-throughput electrophysiology is the gold standard for assessing cardiac safety

early in the design cycle.

Cell Line: CHO cells stably expressing hERG (Kv11.1).

Preparation: Harvest cells at 70-80% confluence. Suspend in extracellular solution (NaCl

140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).

Execution (QPatch/Patchliner):

Establish whole-cell configuration (Seal resistance >1 GΩ).

Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (activates channels),

then repolarize to -50 mV for 500 ms (elicits tail current).

Compound Application: Apply 2-azaspiro[4.5]decane derivative at increasing

concentrations (0.1, 1, 10, 30 µM).

Analysis: Measure peak tail current amplitude.
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Validation: Positive control E-4031 (IC50 ~10-100 nM) must be run in parallel.

Success Criterion: IC50 > 10 µM is considered "low risk."

Protocol B: Competitive Radioligand Binding (Sigma-1
Selectivity)
Rationale: To quantify the "On-Target" affinity vs. "Off-Target" (Sigma-2) liability.

Membrane Prep: Guinea pig brain homogenates (rich in Sigma-1).

Radioligand: [3H]-(+)-Pentazocine (specific for Sigma-1).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

Incubate 100 µg membrane protein with 2 nM [3H]-(+)-Pentazocine.

Add test compound (10^-10 to 10^-5 M).

Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

Incubate for 120 min at 37°C.

Termination: Rapid filtration through GF/B filters using a cell harvester.

Data Calculation:

Plot % inhibition vs. log[concentration].

Calculate Ki using the Cheng-Prusoff equation:

.

Screening Workflow Visualization
This diagram outlines the decision tree for progressing a 2-azaspiro[4.5]decane compound

from synthesis to candidate selection, filtering for cross-reactivity.
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Tier 1: Efficacy & Solubility
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Figure 2: Tiered screening cascade prioritizing early identification of lipophilicity-driven cross-

reactivity.

Conclusion & Strategic Recommendations
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The 2-azaspiro[4.5]decane scaffold is a powerful tool for medicinal chemists seeking to escape

the "flatland" of aromatic rings and flexible piperidines.

Selectivity: It excels in distinguishing between homologous receptors (e.g., Sigma-1 vs

Sigma-2) by enforcing a rigid vector.

Safety: While it generally lowers hERG liability compared to flexible analogs, the increased

lipophilicity of the spiro-cage requires careful management (introduction of polar heteroatoms

in the spiro-rings).

Metabolism: It effectively blocks metabolic soft spots, extending half-life without requiring

halogenation.

Recommendation: Use this scaffold when "on-target" potency is achieved but "off-target" safety

(hERG/CYP) or patentability is the bottleneck.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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